SNDX-5613 - 2169919-21-3

SNDX-5613

Catalog Number: EVT-2567475
CAS Number: 2169919-21-3
Molecular Formula: C32H47FN6O4S
Molecular Weight: 630.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Revumenib is an orally bioavailable protein-protein interaction (PPI) inhibitor of the menin-mixed lineage leukemia (MLL; myeloid/lymphoid leukemia; KMT2A) proteins, with potential antineoplastic activity. Upon oral administration, revumenib targets and binds to the nuclear protein menin, thereby preventing the interaction between the two proteins menin and MLL and the formation of the menin-MLL complex. This reduces the expression of downstream target genes and results in an inhibition of the proliferation of MLL-rearranged leukemic cells. The menin-MLL complex plays a key role in the survival, growth, transformation and proliferation of certain kinds of leukemia cells.
Source and Classification

SNDX-5613 was developed by Syndax Pharmaceuticals and belongs to a class of small-molecule inhibitors targeting the menin-MLL interaction. Its chemical structure is designed to disrupt the oncogenic signaling pathways mediated by this complex, thereby inhibiting the growth of cancer cells characterized by MLL fusion proteins .

Synthesis Analysis

The synthesis of SNDX-5613 involves several key steps that focus on creating a compound capable of effectively binding to the menin protein. The process typically includes:

  1. Initial Compound Design: The design phase utilizes structure-activity relationship studies to identify suitable molecular scaffolds that exhibit high affinity for menin.
  2. Chemical Synthesis: Various synthetic routes are employed, often involving:
    • Coupling Reactions: To form the core structure.
    • Functional Group Modifications: Such as halogenation or amination to enhance binding properties.
  3. Purification and Characterization: After synthesis, compounds are purified using techniques like chromatography and characterized through NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry to confirm their structures .
Molecular Structure Analysis

The molecular structure of SNDX-5613 is characterized by its unique arrangement of functional groups that facilitate its interaction with the menin protein. Key features include:

  • Core Structure: A heterocyclic framework that provides structural stability.
  • Functional Groups: Specific moieties that enhance solubility and binding affinity.
  • Binding Affinity: Studies have shown that SNDX-5613 exhibits low nanomolar IC50 values, indicating strong binding to its target .
Chemical Reactions Analysis

SNDX-5613 undergoes various chemical reactions during its synthesis and biological activity:

  1. Formation of Covalent Bonds: The compound forms covalent interactions with specific residues in the menin protein, which is critical for its mechanism of action.
  2. Metabolic Stability: Evaluations of its metabolic pathways reveal how it is processed within biological systems, including potential modifications by cytochrome P450 enzymes.

These reactions are essential for understanding both the efficacy and safety profiles of SNDX-5613 in therapeutic applications .

Mechanism of Action

SNDX-5613 exerts its therapeutic effects by:

  1. Inhibition of Menin-MLL Interaction: By binding to menin, SNDX-5613 disrupts the formation of the menin-MLL complex, which is necessary for the transcriptional activation of genes involved in cell proliferation and survival in leukemia cells.
  2. Induction of Apoptosis: The disruption leads to decreased expression of oncogenes such as MYC, promoting apoptosis in cancer cells.
  3. Differentiation Induction: In addition to apoptosis, SNDX-5613 may induce differentiation in leukemic stem cells, further contributing to its anti-leukemic effects .
Physical and Chemical Properties Analysis

SNDX-5613 exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 216 g/mol.
  • Solubility: Soluble in organic solvents like DMSO (dimethyl sulfoxide), with varying solubility in aqueous solutions depending on pH.
  • Stability: The compound shows good stability under physiological conditions, which is crucial for maintaining its therapeutic efficacy during treatment.

These properties are vital for formulation development and ensuring effective delivery in clinical settings .

Applications

SNDX-5613 is primarily investigated for its applications in treating acute myeloid leukemia (AML) and other hematological malignancies characterized by MLL gene rearrangements. Its ability to selectively inhibit the menin-MLL interaction positions it as a promising candidate for targeted therapy in oncology.

Clinical trials are ongoing to evaluate its safety, efficacy, and optimal dosing regimens in patients with relapsed or refractory acute leukemias . Additionally, research into combination therapies with other agents may enhance its therapeutic potential further.

Properties

CAS Number

2169919-21-3

Product Name

SNDX-5613

IUPAC Name

N-ethyl-2-[4-[7-[[4-(ethylsulfonylamino)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-5-fluoro-N-propan-2-ylbenzamide

Molecular Formula

C32H47FN6O4S

Molecular Weight

630.8 g/mol

InChI

InChI=1S/C32H47FN6O4S/c1-5-39(23(3)4)31(40)27-17-25(33)9-12-28(27)43-29-18-34-22-35-30(29)38-20-32(21-38)13-15-37(16-14-32)19-24-7-10-26(11-8-24)36-44(41,42)6-2/h9,12,17-18,22-24,26,36H,5-8,10-11,13-16,19-21H2,1-4H3

InChI Key

FRVSRBKUQZKTOW-UHFFFAOYSA-N

SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)CC

Solubility

not available

Canonical SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.